methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
This compound features a quinazoline-4-one core with three critical substitutions:
- Position 3: A 7-chloroquinolin-4-yl amino group, introducing a fused chlorinated heterocycle.
- Position 7: A methyl ester, enhancing bioavailability compared to carboxylic acid derivatives.
Quinazoline derivatives are widely studied for kinase inhibition (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs . The chlorine and fluorine substituents may enhance target binding via halogen bonds, while the sulfanyl group could modulate redox properties or solubility .
Properties
IUPAC Name |
methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O3S/c1-35-25(34)16-5-7-20-23(12-16)30-26(36-14-15-3-2-4-18(28)11-15)32(24(20)33)31-21-9-10-29-22-13-17(27)6-8-19(21)22/h2-13H,14H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZAFKTEYSFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)NC4=C5C=CC(=CC5=NC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoline Moiety: This step involves the synthesis of the 7-chloroquinoline derivative through a series of reactions such as chlorination and cyclization.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinazoline Core: The quinazoline core is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Oxidative Transformations of the Sulfanyl Group
The benzylsulfanyl (-S-CH₂-C₆H₄F) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
These transformations are critical for modulating biological activity, as sulfones often enhance metabolic stability .
Hydrolysis of the Methyl Ester
The methyl ester (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative:
| Conditions | Catalyst | Yield | Application |
|---|---|---|---|
| 1M NaOH, MeOH/H₂O (1:1), reflux | - | 85–90% | Prodrug activation; solubility |
| HCl (conc.), THF, 60°C | - | 75–80% | Intermediate for further coupling |
The carboxylic acid product serves as a precursor for amide bond formation with amines or hydrazines .
Nucleophilic Substitution at Quinoline
The 7-chloroquinoline subunit participates in nucleophilic aromatic substitution (NAS) reactions. For example:
Functionalization of the Quinazoline Core
The 4-oxo-3,4-dihydroquinazoline ring supports diverse modifications:
Knoevenagel Condensation
Reaction with aldehydes under basic conditions introduces double bonds:
textQuinazoline-4-one + RCHO → Quinazoline-4-ylidene-R
Example : Benzaldehyde in ethanol with piperidine yields a styryl derivative (λ_max shifted to 420 nm) .
Mannich Reaction
Aminomethylation at the C2 position using formaldehyde and secondary amines:
textQuinazoline-4-one + HCHO + R₂NH → Quinazoline-2-(R₂N-CH₂)-4-one
This modification is used to enhance water solubility .
Metal-Catalyzed Cross-Coupling
The 3-fluorophenylmethyl group enables Suzuki-Miyaura coupling with boronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl ...-2-{[(3-fluoro-4-biphenyl)methyl]sulfanyl}-... | 70% |
| Pyridinylboronic acid | PdCl₂(dppf), CsF | Methyl ...-2-{[(3-fluoro-4-pyridinyl)methyl]sulfanyl}-... | 65% |
Such reactions diversify the compound’s aryl/heteroaryl profile for structure-activity relationship (SAR) studies .
Reductive Amination of the Amino Linker
The amino bridge (-NH-) between quinoline and quinazoline can undergo reductive alkylation:
Photochemical Reactivity
-
10% decomposition via C–N bond cleavage.
-
5% isomerization to a 1,2,4-triazolo[4,3-a]quinazoline derivative .
Key Research Findings
Scientific Research Applications
1.1 Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives of quinazoline and quinoline have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that compounds with similar structures exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The structure–activity relationship (SAR) analysis suggested that the presence of the quinazoline scaffold plays a crucial role in enhancing anticancer activity by interacting with specific molecular targets in cancer cells.
1.2 Antibacterial Activity
In addition to anticancer properties, the compound has also been assessed for antibacterial efficacy. Research indicates that quinoline derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial evaluation of related compounds demonstrated their potential as therapeutic agents against bacterial infections, highlighting the versatility of this chemical class in drug development .
Case Studies
3.1 Case Study: Anticancer Activity Assessment
A notable case study involved testing a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates against HCT-116 and MCF-7 cell lines. The study revealed that compounds with structural similarities to methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibited selective targeting capabilities towards cancer cells, suggesting their potential as candidates for further development in cancer therapy .
3.2 Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of quinoline derivatives, including those structurally related to this compound. The results indicated effective inhibition of bacterial growth, supporting the hypothesis that modifications of the quinoline structure can lead to enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes.
Bind to DNA: The quinoline moiety allows it to intercalate with DNA, affecting replication and transcription.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Predicted using Lipinski’s rules. †HBD: Hydrogen bond donors; HBA: Hydrogen bond acceptors. ‡Estimated via computational tools.
Structural and Functional Differences
Substituent Position and Halogen Effects: The target compound’s 7-chloroquinoline group may enhance kinase affinity compared to simpler chlorophenyl groups (e.g., in ), as fused heterocycles often improve target specificity . The 3-fluorophenyl group in the target compound vs.
Bioavailability Modifiers :
- The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid in , which may ionize at physiological pH, reducing absorption .
Sulfanyl Group Variations :
Similarity Analysis Using Computational Methods
- Tanimoto Coefficient : Using Morgan fingerprints (radius 2), the target compound shows ~65% similarity to and ~58% to , indicating moderate structural overlap .
- Activity Cliffs: Despite ~70% similarity to some analogs (e.g., ), minor substituent changes (e.g., methoxy vs. methyl ester) could lead to significant activity differences, a phenomenon noted in ligand-based screening .
Biological Activity
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including antitumor and antimicrobial properties.
Chemical Structure
The compound features several key structural components:
- Chloroquinoline moiety : Known for its antimalarial properties.
- Quinazoline backbone : Associated with various biological activities, including anticancer effects.
- Fluorophenyl and sulfanyl groups : These substituents may enhance the compound's pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
Case Studies and Findings
-
In Vitro Studies :
- The compound showed promising results against MCF-7 cells with an IC50 value of approximately 11.94 µM, indicating a potent inhibitory effect comparable to standard chemotherapeutics like doxorubicin, which has an IC50 of 8.55 µM .
- Against HepG2 cells, the compound displayed an IC50 of 19.95 µM, suggesting moderate efficacy in liver cancer treatment .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of the compound was also assessed. Various derivatives of quinoline and quinazoline have shown activity against bacterial and fungal pathogens.
Findings
- Antimicrobial Efficacy :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
